
7-Fluoro-2-methyl-1H-indole
Overview
Description
7-Fluoro-2-methyl-1H-indole is a fluorinated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals The presence of a fluorine atom at the 7th position and a methyl group at the 2nd position of the indole ring enhances its chemical properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2-methyl-1H-indole typically involves the fluorination of 2-methylindole. One common method is the electrophilic substitution reaction where 2-methylindole is treated with a fluorinating agent such as Selectfluor under controlled conditions to introduce the fluorine atom at the 7th position.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes:
Nitration: of 2-methylindole to introduce a nitro group.
Reduction: of the nitro group to an amino group.
Diazotization: followed by fluorination to replace the diazonium group with a fluorine atom.
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-2-methyl-1H-indole undergoes various chemical reactions, including:
Electrophilic substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions.
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Common Reagents and Conditions:
Electrophilic substitution: Reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Major Products:
Halogenated indoles: Products from halogenation reactions.
Oxindoles: Products from oxidation reactions.
Reduced indoles: Products from reduction reactions.
Scientific Research Applications
7-Fluoro-2-methyl-1H-indole has diverse applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory activities.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to natural indole derivatives.
Mechanism of Action
The mechanism of action of 7-Fluoro-2-methyl-1H-indole involves its interaction with biological targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and metabolic stability. It can inhibit specific enzymes or modulate receptor activity, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
2-Methylindole: Lacks the fluorine atom, resulting in different chemical and biological properties.
7-Fluoroindole: Lacks the methyl group, affecting its reactivity and applications.
Indole: The parent compound without any substituents, used widely in organic synthesis and medicinal chemistry.
Uniqueness: 7-Fluoro-2-methyl-1H-indole is unique due to the combined presence of both a fluorine atom and a methyl group, which enhances its chemical stability, reactivity, and biological activity compared to its non-fluorinated or non-methylated counterparts .
Properties
IUPAC Name |
7-fluoro-2-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN/c1-6-5-7-3-2-4-8(10)9(7)11-6/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIYTULTJAPITB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
432025-24-6 | |
| Record name | 7-fluoro-2-methyl-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(3-methylpiperidin-1-yl)sulfonyl]-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide](/img/structure/B2363422.png)
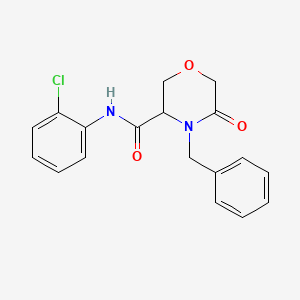
![Tert-butyl N-[[(2S,3S)-2-(trifluoromethyl)piperidin-3-yl]methyl]carbamate](/img/structure/B2363426.png)

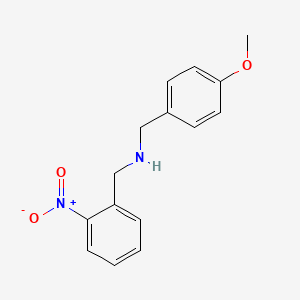
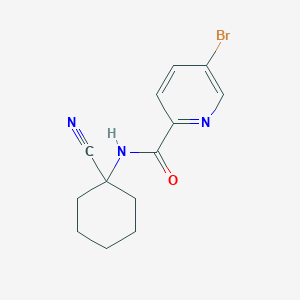
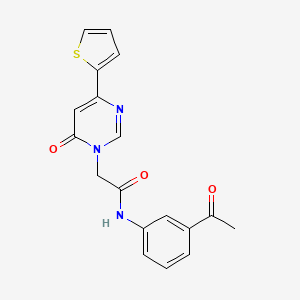
![1-(4-hydroxyphenyl)-4-(4-methoxybenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/new.no-structure.jpg)
![N-(3,4-dimethoxyphenyl)-2-[(4-oxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2363436.png)
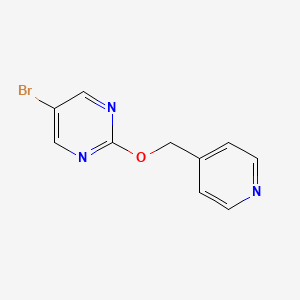
![N-[(pyridazin-3-yl)methyl]methanesulfonamide](/img/structure/B2363440.png)
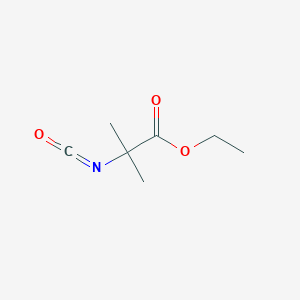
![3-({4-[(3-chlorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol](/img/structure/B2363444.png)

